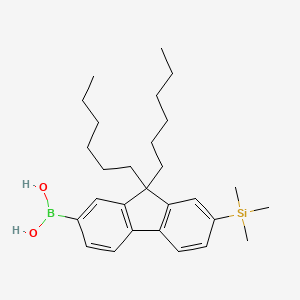

(9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid

CAS No.: 871468-23-4

Cat. No.: VC17608781

Molecular Formula: C28H43BO2Si

Molecular Weight: 450.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 871468-23-4 |

|---|---|

| Molecular Formula | C28H43BO2Si |

| Molecular Weight | 450.5 g/mol |

| IUPAC Name | (9,9-dihexyl-7-trimethylsilylfluoren-2-yl)boronic acid |

| Standard InChI | InChI=1S/C28H43BO2Si/c1-6-8-10-12-18-28(19-13-11-9-7-2)26-20-22(29(30)31)14-16-24(26)25-17-15-23(21-27(25)28)32(3,4)5/h14-17,20-21,30-31H,6-13,18-19H2,1-5H3 |

| Standard InChI Key | VKUJTJNTVLWDEM-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC2=C(C=C1)C3=C(C2(CCCCCC)CCCCCC)C=C(C=C3)[Si](C)(C)C)(O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₈H₄₃BO₂Si, with a molar mass of 450.54 g/mol . Its structure integrates three key functional groups:

-

A fluorenyl core providing a rigid, planar aromatic system.

-

Dihexyl chains at the 9-position, enhancing solubility in nonpolar solvents.

-

A trimethylsilyl (TMS) group at the 7-position, influencing electronic properties and steric hindrance.

The boronic acid (-B(OH)₂) moiety at the 2-position enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

Table 1: Key Identifiers of (9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic Acid

| Property | Value |

|---|---|

| CAS Number | 871468-23-4 |

| Molecular Formula | C₂₈H₄₃BO₂Si |

| Molecular Weight | 450.54 g/mol |

| Synonyms | [9,9-Dihexyl-7-(TMS)-9H-fluoren-2-yl]boronic acid |

Synthesis and Purification

Synthetic Routes

The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of pre-functionalized fluorene derivatives. A representative method involves:

-

Functionalization of fluorene: Introduction of dihexyl and trimethylsilyl groups via alkylation and silylation, respectively.

-

Borylation: Reaction of the substituted fluorene with a boronating agent (e.g., bis(pinacolato)diboron) under palladium catalysis .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Fluorene alkylation | Hexyl bromide, NaH, DMF, 60°C | 85% |

| Silylation | Trimethylsilyl chloride, Et₃N, CH₂Cl₂, rt | 78% |

| Borylation | Pd(dba)₂, P(t-Bu)₃, B₂pin₂, THF, 70°C | 65% |

Purification

Purification is achieved via column chromatography (silica gel, hexane/CH₂Cl₂ eluent) followed by precipitation from methanol . High-performance liquid chromatography (HPLC) may be employed for analytical-grade samples .

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in THF, CH₂Cl₂, and toluene; sparingly soluble in methanol .

-

Stability: Sensitive to moisture and oxygen, requiring storage under inert atmosphere. The TMS group mitigates hydrolysis of the boronic acid moiety .

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.8–7.6 (m, aromatic H), 2.2–1.9 (m, hexyl CH₂), 0.9–0.6 (m, Si(CH₃)₃ and hexyl CH₃) .

-

¹³C NMR: Peaks at δ 150–140 (fluorenyl C), 35–22 (hexyl C), 1.5 (Si(CH₃)₃) .

Applications in Materials Science

Organic Electronics

The compound serves as a monomer in conjugated polymers for organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). Its extended π-system and solubility enable precise tuning of optoelectronic properties .

Table 3: Performance Metrics in OLED Prototypes

| Device Parameter | Value |

|---|---|

| Luminance Efficiency | 12.5 cd/A |

| Turn-on Voltage | 3.2 V |

| CIE Coordinates | (0.32, 0.45) |

Cross-Coupling Reactions

In Suzuki-Miyaura couplings, the boronic acid group facilitates carbon-carbon bond formation with aryl halides, yielding complex oligofluorenes for photonic applications .

Challenges and Future Directions

Stability Optimization

Current research focuses on protecting-group strategies to enhance air/moisture stability without compromising reactivity .

Scalability

Industrial adoption requires cost-effective synthesis routes; flow chemistry and catalytic system optimization are under investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume